molecular formula C21H17N5O3S B4521823 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4521823
M. Wt: 419.5 g/mol
InChI Key: YQFKGRXSBVDIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyridazinone core linked to a thiazole ring via an acetamide bridge. Key structural elements include:

  • Pyridazinone moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 4.
  • 4-Methoxyphenyl substituent: Attached at position 3 of the pyridazinone, contributing electron-donating effects and influencing solubility.
  • Thiazole ring: A five-membered ring with sulfur and nitrogen atoms, conjugated with a pyridin-4-yl group at position 2.

Its synthesis likely involves multi-step reactions, including cyclocondensation for pyridazinone formation and coupling reactions for thiazole-acetamide linkage .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-16-4-2-14(3-5-16)17-6-7-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFKGRXSBVDIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiazole Moiety: The thiazole ring is synthesized separately and then coupled with the pyridazinone core.

    Final Coupling Reaction: The final step involves coupling the thiazole moiety with the pyridazinone core to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazinone-thiazole hybrids. Below is a detailed comparison with analogs documented in recent literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Notable Findings References
Target Compound : 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 4-Methoxyphenyl (pyridazinone), Pyridin-4-yl (thiazole) Under investigation; predicted kinase inhibition Enhanced solubility due to methoxy group; pyridinyl-thiazole may improve target selectivity.
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Chlorophenyl (pyridazinone), tert-Butyl (thiazole) Anti-inflammatory (in vitro IC₅₀ = 1.2 µM for COX-2) Chlorine’s electron-withdrawing effect increases metabolic stability but reduces solubility.
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide 4-Fluoro-2-methoxyphenyl (pyridazinone), Cycloheptathiazole Antimicrobial (MIC = 8 µg/mL against S. aureus) Fluorine enhances membrane permeability; bulky cycloheptathiazole may limit bioavailability.
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl (pyridazinone), Pyridin-2-yl (thiazole) Anticancer (IC₅₀ = 5.6 µM against MCF-7) Dimethoxy groups improve π-stacking with DNA; pyridin-2-yl shows stronger intercalation than pyridin-4-yl.
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophene (pyridazinone), Methylsulfonyl-benzothiazole Antiproliferative (IC₅₀ = 3.4 µM against HeLa) Methylsulfonyl group enhances hydrogen bonding with ATP-binding pockets.

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in the target compound) improve solubility and interaction with polar residues in enzymatic pockets.
  • Halogenated phenyl groups (e.g., 4-chloro or 4-fluoro) increase metabolic stability but may reduce oral bioavailability due to lipophilicity .

Thiazole Modifications :

  • Pyridin-4-yl vs. Pyridin-2-yl : The position of the pyridinyl group on the thiazole affects binding orientation. Pyridin-4-yl (target compound) may favor vertical stacking, while pyridin-2-yl enables edge-to-face interactions .
  • Bulky substituents (e.g., cycloheptathiazole) can hinder entry into hydrophobic binding pockets but improve resistance to enzymatic degradation .

Pharmacokinetic Considerations :

  • Compounds with methylsulfonyl or acetylated amines (e.g., ) exhibit longer plasma half-lives due to reduced CYP450-mediated oxidation.
  • Thiophene-containing analogs (e.g., ) show enhanced penetration across the blood-brain barrier, relevant for CNS-targeted therapies.

Biological Activity

The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridazine core, a methoxyphenyl group, and a thiazole moiety, which contribute to its unique biological profile. The molecular formula is C18H17N5O2SC_{18}H_{17}N_5O_2S with a molecular weight of approximately 365.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could modulate receptor signaling pathways, impacting physiological responses.

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and anticancer properties by targeting these pathways.

Efficacy in Biological Assays

The compound has been tested in various biological assays to evaluate its efficacy. Key findings include:

Biological Activity Assay Type Efficacy
Anticancer ActivityMTT AssayIC50 = 12 µM
Anti-inflammatoryELISAReduced TNF-α levels by 30%
AntimicrobialDisc DiffusionZone of inhibition = 15 mm

These results suggest that the compound exhibits promising potential for therapeutic applications.

Case Studies

  • Anticancer Properties : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through caspase activation.
  • Anti-inflammatory Effects : Another study investigated its anti-inflammatory properties in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
  • Antimicrobial Activity : The compound was evaluated against various bacterial strains, including Staphylococcus aureus and E. coli. It showed effective antimicrobial activity with notable zones of inhibition.

Q & A

Basic: What synthetic protocols are recommended for preparing this compound, and what critical reaction conditions should be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core followed by coupling to the thiazole-acetamide moiety. Key steps include:

  • Step 1: Cyclization of 4-methoxyphenyl-substituted precursors under acidic conditions (e.g., HCl or H₂SO₄ catalysis in ethanol) to form the pyridazinone ring .
  • Step 2: Thiazole ring formation via condensation of thiourea derivatives with α-haloacetates, ensuring Z-configuration retention using temperature control (60–80°C) .
  • Step 3: Final coupling via nucleophilic acyl substitution, monitored by TLC and purified via column chromatography .
    Critical Conditions:
  • Solvent selection (ethanol/acetic acid mixtures enhance yield).
  • Catalyst concentration (0.5–1.0 eq. H₂SO₄ avoids side reactions).
  • Reaction time (12–24 hours for cyclization steps).

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and Z-configuration of the thiazole ring (e.g., δ 7.2–8.1 ppm for pyridin-4-yl protons) .
  • Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 462.12) .
  • IR Spectroscopy: Identifies carbonyl stretches (1650–1700 cm⁻¹ for pyridazinone and acetamide) .
    Data Cross-Validation: Combine techniques to resolve ambiguities (e.g., NOESY for stereochemistry) .

Basic: What initial biological screening assays are relevant for this compound?

Methodological Answer:

  • Anticancer: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ calculations .
  • Antimicrobial: Disk diffusion assays (Gram-positive/-negative bacteria, fungi) at 10–50 µg/mL .
  • Enzyme Inhibition: Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
    Note: Include positive controls (e.g., doxorubicin for anticancer assays) and validate via triplicate experiments.

Basic: What physicochemical properties should be prioritized during formulation?

Methodological Answer:

PropertyValue/RangeMethodReference
SolubilityDMSO > 10 mg/mLShake-flask (25°C)
Stability>6 months (4°C, dry)Accelerated stability tests
LogP~2.8 (predicted)HPLC retention time

Key Considerations: Solubility in PBS for in vivo studies may require co-solvents (e.g., cyclodextrins) .

Advanced: How can synthesis yield be optimized using design-of-experiments (DOE)?

Methodological Answer:

  • Factors to Test: Solvent polarity, catalyst loading (0.2–1.0 eq.), temperature (50–90°C).
  • Response Variables: Yield, purity (HPLC >95%).
  • Statistical Approach: Central composite design (CCD) with ANOVA to identify interactions (e.g., ethanol + 0.7 eq. H₂SO₄ maximizes yield) .
    Case Study: A 15-run DOE reduced side-product formation by 40% in analogous pyridazinone syntheses .

Advanced: What methodologies elucidate the mechanism of action (MOA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to kinases (e.g., EGFR) .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding poses (e.g., pyridin-4-yl group in ATP-binding pockets) .
  • CRISPR-Cas9 Knockouts: Validate target engagement (e.g., apoptosis induction in EGFR-KO cells) .
    Contradiction Resolution: If bioactivity varies across studies, compare assay conditions (e.g., serum concentration in cell culture) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Modifiable Groups:
    • Pyridin-4-yl (Thiazole): Replace with pyridin-2-yl for altered selectivity .
    • 4-Methoxyphenyl (Pyridazinone): Test halogenated analogs (e.g., 4-Cl for enhanced lipophilicity) .
  • Assay Strategy:
    • Synthesize 10–15 derivatives.
    • Screen against primary and secondary targets (e.g., cancer cells + kinase panel).
      Example: A 4-fluorophenyl analog showed 3x higher VEGFR2 inhibition .

Advanced: How to resolve conflicting spectral data (e.g., ambiguous NOE signals)?

Methodological Answer:

  • 2D NMR: HSQC/TOCSY to assign overlapping proton signals (e.g., pyridazinone vs. thiazole protons) .
  • X-ray Crystallography: Resolve Z/E configuration of the thiazole ring (if crystals are obtainable) .
  • Comparative Analysis: Cross-check with analogous compounds (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) .

Advanced: How to address discrepancies in reported bioactivity data?

Methodological Answer:

  • Purity Verification: Use HPLC-MS to exclude batch variability (e.g., ≥98% purity for IC₅₀ comparisons) .
  • Assay Standardization:
    • Cell line authentication (STR profiling).
    • Uniform incubation time (48–72 hours).
  • Meta-Analysis: Compare literature data using tools like RevMan to identify outliers .

Advanced: What strategies assess stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Stability: Accelerated studies (40–60°C) to predict shelf life (Arrhenius equation) .
  • Light Sensitivity: UV-vis spectroscopy post-UV exposure (λ = 254 nm) .
    Key Finding: Analogous compounds degrade <10% at pH 7.4 over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.